![molecular formula C17H17ClN2O4S B216447 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea](/img/structure/B216447.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, commonly known as UMB68, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of UMB68 involves the inhibition of tubulin polymerization, which is a critical process for cell division and proliferation. UMB68 binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, UMB68 has been shown to inhibit the activity of several enzymes that are involved in angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor receptors.
Biochemical and Physiological Effects:
UMB68 has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis, and suppression of tumor growth and metastasis. In addition, UMB68 has been shown to have low toxicity in normal cells, which is a desirable characteristic for anticancer drugs.
Advantages and Limitations for Lab Experiments
UMB68 has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and well-defined mechanism of action. However, UMB68 also has some limitations, including its poor solubility in water and its relatively short half-life in vivo. These limitations can be overcome by modifying the chemical structure of UMB68 or by using appropriate drug delivery systems.
Future Directions
There are several future directions for the research on UMB68, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in combination with other anticancer drugs, and the exploration of its therapeutic potential for other diseases, such as infectious diseases and inflammatory disorders. In addition, the development of appropriate drug delivery systems and the optimization of dosing regimens are also important areas of research for UMB68.
Synthesis Methods
The synthesis of UMB68 involves the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and 1,3-benzodioxole-5-carboxylic acid hydrazide, followed by the addition of thiourea. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product. The purity and identity of the compound are confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
UMB68 has been studied extensively for its potential therapeutic applications, particularly for cancer treatment. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. UMB68 has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, which are two key mechanisms of action for anticancer drugs. In addition, UMB68 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea |
---|---|
Molecular Formula |
C17H17ClN2O4S |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H17ClN2O4S/c1-21-14-7-12(15(22-2)6-11(14)18)20-17(25)19-8-10-3-4-13-16(5-10)24-9-23-13/h3-7H,8-9H2,1-2H3,(H2,19,20,25) |
InChI Key |
VKJCXQJXRZEQIU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.